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molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

Cat. No. B1290597
M. Wt: 217.06 g/mol
InChI Key: AONZIQYJELDBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

Prepared from 5-bromo-2-fluoropyridine (2.5 g, 14 mmol) and ethanolamine (4.34 g, 70 mmol) as described in example B.45. Obtained as a colorless oil (400 mg, 13%). MS (ISP) 217.2 [(M+H)+], 219.1 [(M+2+H)+].
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Yield
13%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.[CH2:9]([CH2:11][NH2:12])[OH:10]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][CH2:11][CH2:9][OH:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
4.34 g
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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